2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid

Catalog No.
S890988
CAS No.
1219968-02-1
M.F
C10H12N2O3
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid

CAS Number

1219968-02-1

Product Name

2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid

IUPAC Name

2-(3-hydroxypyrrolidin-1-yl)pyridine-3-carboxylic acid

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C10H12N2O3/c13-7-3-5-12(6-7)9-8(10(14)15)2-1-4-11-9/h1-2,4,7,13H,3,5-6H2,(H,14,15)

InChI Key

BILSMTPKWHRMBA-UHFFFAOYSA-N

SMILES

C1CN(CC1O)C2=C(C=CC=N2)C(=O)O

Canonical SMILES

C1CN(CC1O)C2=C(C=CC=N2)C(=O)O

2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid is a pyridine derivative with a pyrrolidine ring attached at the 2-position of the pyridine structure. The pyrrolidine ring contains a hydroxyl group at its 3-position, while the pyridine ring has a carboxylic acid group at its 2-position . This unique structure combines the properties of nicotinic acid, a form of vitamin B3, with the cyclic secondary amine pyrrolidine .

The compound's chemical reactivity is influenced by its constituent parts:

Pyridine Ring Reactions:

  • The pyridine ring can participate in electrophilic aromatic substitution reactions, although these are typically slower than in benzene due to the electron-withdrawing effect of the nitrogen atom .
  • The nitrogen in the pyridine ring can act as a weak base or nucleophile in various reactions.

Carboxylic Acid Group Reactions:

  • The carboxylic acid group can undergo typical reactions such as esterification, amide formation, and reduction to alcohols .

Pyrrolidine Ring Reactions:

  • The pyrrolidine ring, being a good nucleophile, can participate in electrophilic substitution reactions with alkyl halides and acyl halides .

Hydroxyl Group Reactions:

  • The hydroxyl group on the pyrrolidine ring can undergo oxidation, esterification, and other typical alcohol reactions.

While specific data on the biological activity of 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid is limited, its structural components suggest potential biological effects:

  • The nicotinic acid portion may contribute to NAD+ biosynthesis and lipid metabolism, similar to other niacin derivatives .
  • The pyrrolidine structure is found in many natural alkaloids and synthetic drugs, indicating potential pharmacological activity .
  • The compound's similarity to nicotine suggests it may interact with nicotinic acetylcholine receptors, although this would require further investigation .

The specific synthesis pathway for 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid is not well-documented, but potential routes can be inferred:

  • A reaction between nicotinic acid and a suitably functionalized pyrrolidine derivative.
  • Modification of existing pyridine derivatives through the addition of a pyrrolidine ring and subsequent hydroxylation.
  • Construction of the pyrrolidine ring on a pre-existing nicotinic acid scaffold .

The compound's structure suggests several potential applications:

  • Drug Development: Its similarity to nicotine and other biologically active compounds makes it a candidate for pharmaceutical research .
  • Organic Synthesis: It could serve as a building block for more complex molecules, particularly in the synthesis of nicotine derivatives .
  • Analytical Chemistry: The compound may be useful in forming metal complexes for analytical purposes.
  • Materials Science: Like other pyridine derivatives, it could potentially be used in the development of new materials or polymers.

While specific interaction studies for 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid are not available, its structure suggests potential interactions:

  • Metal Complexation: The pyridine nitrogen and carboxylic acid group could form complexes with various metals.
  • Hydrogen Bonding: The hydroxyl and carboxylic acid groups can participate in hydrogen bonding, potentially affecting its solubility and interactions with biomolecules.
  • Receptor Binding: Its structural similarity to nicotine suggests potential interactions with nicotinic acetylcholine receptors, though this would require experimental verification .

Similar Compounds

Several compounds share structural similarities with 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid:

  • Nicotinic Acid: The parent compound of the pyridine portion, also known as niacin or vitamin B3 .
  • Nicotine: A well-known alkaloid with a pyridine ring and a N-methylpyrrolidine ring .
  • Pyrrolidine: The parent compound of the saturated heterocyclic portion .
  • Proline: An amino acid with a pyrrolidine ring structure .
  • Cotinine: A metabolite of nicotine with a similar pyridine-pyrrolidine structure.

2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid is unique due to its specific combination of a pyridine ring with a carboxylic acid group and a hydroxylated pyrrolidine ring. This structure sets it apart from its similar compounds, potentially leading to distinct chemical and biological properties.

XLogP3

0.3

Dates

Modify: 2023-08-16

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